3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid
Overview
Description
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid is a complex organic compound with the molecular formula C19H18N2O3. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Michael addition reaction, where an appropriate Michael acceptor is reacted with the quinoxaline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and viral replication, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]butanoic acid
- 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]pentanoic acid
Uniqueness
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-[3-oxo-4-(2-phenylethyl)quinoxalin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(23)11-10-16-19(24)21(13-12-14-6-2-1-3-7-14)17-9-5-4-8-15(17)20-16/h1-9H,10-13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKZXPRRHXVZBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C(C2=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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